4-(2-Bromophenyl)pyridine
CAS No.: 101681-34-9
Cat. No.: VC2468673
Molecular Formula: C11H8BrN
Molecular Weight: 234.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101681-34-9 |
---|---|
Molecular Formula | C11H8BrN |
Molecular Weight | 234.09 g/mol |
IUPAC Name | 4-(2-bromophenyl)pyridine |
Standard InChI | InChI=1S/C11H8BrN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H |
Standard InChI Key | GZZVURXUOZUXDO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CC=NC=C2)Br |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC=NC=C2)Br |
Introduction
Chemical Structure and Classification
4-(2-Bromophenyl)pyridine belongs to the class of arylpyridines, specifically bromophenylpyridines. Its structure features a pyridine ring connected to a phenyl ring at the para (4-) position, with the phenyl ring bearing a bromine atom at the ortho (2-) position. This structural arrangement differs from its isomer 2-(4-bromophenyl)pyridine, which has the pyridine at position 2 of the phenyl ring and the bromine at position 4.
Structure Comparison with Related Compounds
The closest related compound identified in the search results is 2-(4-bromophenyl)pyridine, which has a molecular formula of C₁₁H₈BrN and a molecular weight of 234.096 g/mol . By comparison, 4-(2-bromophenyl)pyridine would have the same molecular formula and weight, but a different structural arrangement. The key difference lies in the position of the bromine atom (ortho vs. para) and the connection point of the pyridine ring.
Chemical Properties
Based on the properties of similar bromophenylpyridine derivatives, 4-(2-bromophenyl)pyridine is expected to exhibit the following characteristics:
Property | Expected Value/Characteristic |
---|---|
Molecular Formula | C₁₁H₈BrN |
Molecular Weight | 234.096 g/mol |
Physical State | Likely solid at room temperature |
Solubility | Probable solubility in organic solvents (DCM, acetone, DMSO) |
Key Functional Groups | Pyridine nitrogen (Lewis base), C-Br bond (potential for further functionalization) |
The presence of the bromine at the ortho position relative to the pyridine linkage creates a distinct electronic environment compared to compounds where the bromine is in the para position. This ortho-positioning might introduce steric effects that influence the compound's reactivity and coordination chemistry.
Synthetic Approaches
Cross-Coupling Reactions
Cross-coupling reactions, particularly Suzuki-Miyaura coupling, would be a logical approach for synthesizing 4-(2-bromophenyl)pyridine. This would involve coupling 4-pyridylboronic acid with 1-bromo-2-iodobenzene, with the reaction selectively occurring at the more reactive iodo position.
Alternate Approach
Another potential synthetic route might involve:
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Reaction of 2-bromophenyllithium with pyridine-N-oxide
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Rearrangement and subsequent deoxygenation to yield 4-(2-bromophenyl)pyridine
These approaches would need experimental validation and optimization for the specific target molecule.
Spectroscopic Characteristics
¹H NMR Spectroscopy
The proton NMR spectrum of 4-(2-bromophenyl)pyridine would likely show:
Position | Expected Chemical Shift (ppm) | Multiplicity |
---|---|---|
Pyridine H-2,6 | 8.5-8.7 | Doublet |
Pyridine H-3,5 | 7.3-7.5 | Doublet |
Phenyl H-3 | 7.6-7.8 | Doublet or double doublet |
Phenyl H-4,5 | 7.2-7.4 | Multiplet |
Phenyl H-6 | 7.7-7.9 | Doublet |
This prediction is based on the ¹H NMR data of 2-(4-bromophenyl)pyridine and other related compounds presented in the search results .
IR Spectroscopy
The IR spectrum would likely exhibit characteristics similar to other bromophenylpyridine derivatives, including:
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C=N stretching vibrations at approximately 1580-1600 cm⁻¹
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Aromatic C=C stretching at 1400-1600 cm⁻¹
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C-Br stretching around 1000-1100 cm⁻¹
Coordination Chemistry and Applications
Comparison with Related Coordinating Compounds
The search results discuss several metal complexes formed with related bromophenylpyridine derivatives:
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A cyclometalated platinum complex [{Pt(C∧N)(μ-Cl)}₂] was synthesized using 2-(4-bromophenyl)imidazol[1,2-a]pyridine as a ligand, which demonstrated luminescent properties .
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Palladium complexes with N-(4-bromophenyl)pyridine-2-carboxamidato ligands formed a distorted square-planar coordination geometry, with the palladium metal center coordinating through nitrogen atoms .
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Iron(II) and cobalt(II) complexes were formed with 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid, where the substituted bipyridine acted as a tridentate ligand involving two pyridine nitrogen atoms and one carboxylic oxygen atom .
The bromine atom provides a reactive site for further functionalization through various cross-coupling reactions, making this compound a potentially valuable synthetic intermediate.
Comparison with Structurally Related Compounds
Structural Isomers
The properties of 4-(2-bromophenyl)pyridine likely differ from those of its structural isomer 2-(4-bromophenyl)pyridine due to the different connectivity patterns. The position of the bromine atom significantly affects the electronic distribution, reactivity, and potential coordination modes.
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